Dhodh-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-12, also known as Compound 12b, is a derivative of Leflunomide and acts as a weak inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH has been explored for its potential therapeutic applications, particularly in cancer treatment and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-12 involves the derivatization of Leflunomide. The specific synthetic route and reaction conditions for this compound are not widely documented in the public domain. it is known that the compound contains a furazan ring, which is a structural modification designed to enhance its inhibitory activity .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available literature. Typically, the synthesis of such compounds would involve multi-step organic synthesis processes, including purification and characterization steps to ensure the desired chemical properties and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-12 primarily undergoes reactions typical of organic compounds containing aromatic rings and functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a DHODH inhibitor, Dhodh-IN-12 is used in studies related to pyrimidine biosynthesis and metabolic pathways.
Biology: The compound is utilized in research on cellular metabolism and the role of DHODH in cell proliferation and differentiation.
Medicine: This compound has shown potential in cancer treatment, particularly in targeting rapidly proliferating cancer cells by inhibiting pyrimidine synthesis
Wirkmechanismus
Dhodh-IN-12 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, the compound leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis. This, in turn, causes cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brequinar: A potent DHODH inhibitor with significant preclinical anticancer efficacy.
Teriflunomide: Another DHODH inhibitor used in the treatment of multiple sclerosis.
DSM265: A triazolo-pyrimidine-based DHODH inhibitor developed for malaria treatment.
Uniqueness of Dhodh-IN-12
This compound is unique due to its structural derivation from Leflunomide and the inclusion of a furazan ring, which may confer specific inhibitory properties and potential therapeutic benefits. Its relatively weak inhibition compared to other DHODH inhibitors like Brequinar and Teriflunomide makes it a subject of interest for further optimization and study .
Biologische Aktivität
Dhodh-IN-12 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and autoimmune diseases. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Overview of DHODH and Its Role
DHODH is an iron-containing flavin-dependent enzyme located in the mitochondrial inner membrane. It catalyzes the oxidation of dihydroorotate (DHO) to orotate (ORO), a key step in the pyrimidine biosynthetic pathway. This pathway is essential for DNA and RNA synthesis, making DHODH a target for cancer therapies, as rapidly proliferating cancer cells require increased levels of pyrimidines.
Biological Activity of this compound
This compound has been characterized as a selective inhibitor of DHODH with an IC50 value of 0.421 μM . The inhibition of DHODH leads to a decrease in pyrimidine nucleotide levels, which can induce cell death in certain cancer cell lines and enhance the efficacy of other therapeutic agents.
The mechanism by which this compound exerts its effects involves:
- Inhibition of Pyrimidine Synthesis : By inhibiting DHODH, this compound reduces the availability of uridine and cytidine triphosphates (UTP and CTP), crucial for nucleic acid synthesis.
- Induction of Apoptosis : The depletion of pyrimidines can trigger apoptotic pathways in cancer cells that rely heavily on these nucleotides for proliferation .
- Modulation of Immune Response : Studies indicate that DHODH inhibition may enhance the expression of MHC class I molecules on tumor cells, potentially improving immune recognition and response .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- Cancer Cell Proliferation : In a study involving various cancer cell lines, this compound treatment resulted in significant reductions in cell viability correlated with decreased DHODH activity. The specific activity was measured using fluorescence assays, demonstrating that DHODH activity was markedly higher in malignant tissues compared to adjacent normal tissues .
- Autoimmune Diseases : Research has shown that elevated DHODH expression is linked to conditions such as rheumatoid arthritis and lung cancer. Inhibitors like this compound may provide therapeutic benefits by modulating immune responses through pyrimidine depletion .
Table 1: Comparative Analysis of DHODH Activity
Sample Type | Specific Activity (pmol/10^5 cells/h) | Notes |
---|---|---|
HeLa Cells | 340 ± 25.9 | Higher activity in cancer cells |
Fibroblast Cells | 54.1 ± 7.40 | Lower baseline activity |
Malignant Tumor Tissue | 1.10 ± 0.19 nmol/mg total proteins/h | Significantly higher than normal tissue |
Adjacent Normal Tissue | 0.24 ± 0.11 nmol/mg total proteins/h | Baseline for comparison |
Table 2: Clinical Correlation with DHODH Expression
Parameter | Case Number | Low DHODH Expression | High DHODH Expression |
---|---|---|---|
Overall | 208 | 73 | 135 |
Gender | |||
Male | 162 | 54 | 108 |
Female | 46 | 19 | 27 |
Age (years) | |||
≤60 | 70 | 25 | 45 |
>60 | 135 | 45 | 90 |
Eigenschaften
IUPAC Name |
(2E)-2-cyano-2-hydroxyimino-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)12-10(14)9(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSDSUFAQPEOW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=N/O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.